molecular formula C10H10ClNO B12884631 2-(Chloromethyl)-4-ethylbenzo[d]oxazole

2-(Chloromethyl)-4-ethylbenzo[d]oxazole

Cat. No.: B12884631
M. Wt: 195.64 g/mol
InChI Key: CBEFLCKCZMJZIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethylbenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

2-(Chloromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in the development of new antibiotics.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its effectiveness against certain cancer cell lines.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol
  • 4-Ethylbenzo[d]oxazole

Uniqueness

2-(Chloromethyl)-4-ethylbenzo[d]oxazole stands out due to its unique combination of a chloromethyl group and an ethyl group attached to the benzoxazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10ClNO/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3

InChI Key

CBEFLCKCZMJZIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)CCl

Origin of Product

United States

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